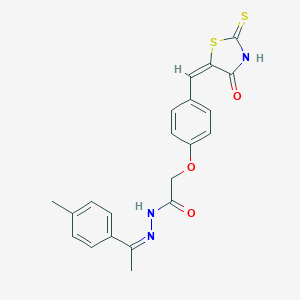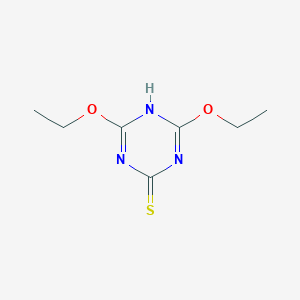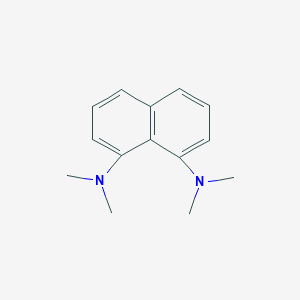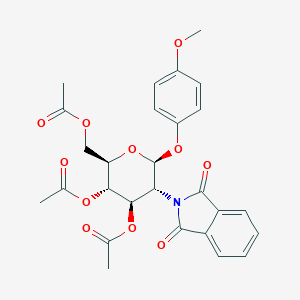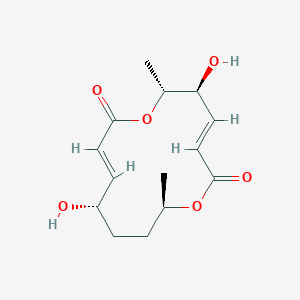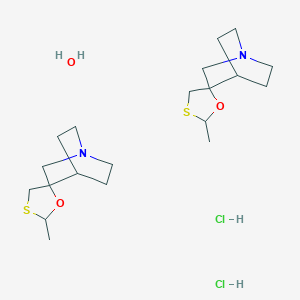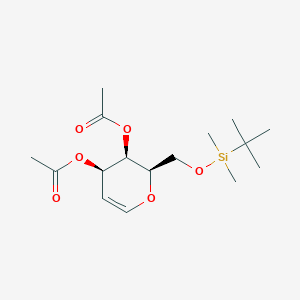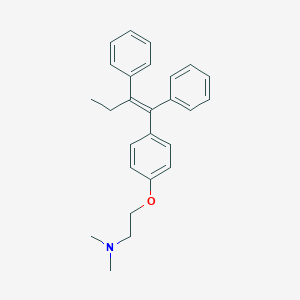![molecular formula C9H14N2O2 B140764 (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 155689-63-7](/img/structure/B140764.png)
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of isoquinolines. It was first developed in the 1990s as a protein kinase C (PKC) inhibitor, and has since been extensively studied for its potential applications in scientific research.
Mécanisme D'action
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. It has been shown to inhibit several PKC isoforms, including PKCα, PKCβ, PKCγ, PKCδ, and PKCε. The selectivity of (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 for different PKC isoforms depends on the concentration used and the cellular context.
Effets Biochimiques Et Physiologiques
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 has been shown to have a variety of biochemical and physiological effects, depending on the cell type and PKC isoform targeted. Some of the reported effects include:
- Inhibition of cell proliferation and migration
- Induction of apoptosis
- Modulation of ion channel activity
- Regulation of insulin secretion
- Alteration of synaptic plasticity
Avantages Et Limitations Des Expériences En Laboratoire
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 has several advantages as a research tool, including its high potency and selectivity for PKC inhibition, as well as its availability from commercial sources. However, there are also some limitations to its use, such as:
- Off-target effects on other kinases or enzymes
- Variable selectivity for different PKC isoforms depending on the cellular context
- Limited solubility in aqueous solutions
Orientations Futures
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 has potential applications in several areas of scientific research, including cancer biology, neurobiology, and cardiovascular disease. Some possible future directions for research with (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 include:
- Investigating the role of specific PKC isoforms in disease states
- Developing more selective PKC inhibitors based on the structure of (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220
- Exploring the use of (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 as a therapeutic agent for PKC-related diseases
- Studying the effects of (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 on other cellular pathways and signaling molecules
In conclusion, (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 is a synthetic compound that has been extensively studied as a research tool for PKC inhibition. Its high potency and selectivity make it a valuable tool for investigating the role of PKC in various cellular processes. However, further research is needed to fully understand its effects and potential applications in different contexts.
Méthodes De Synthèse
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 can be synthesized through a multi-step process starting from 2-chloro-4-nitrophenol. The key steps involve the formation of an isoquinoline intermediate, which is then reacted with various reagents to yield the final product. The synthesis of (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 has been optimized over the years to improve yield and purity, and several methods have been reported in the literature.
Applications De Recherche Scientifique
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 has been widely used as a research tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that play important roles in signal transduction, cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, (R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 31-8220 can help elucidate the specific functions of PKC isoforms in different contexts.
Propriétés
Numéro CAS |
155689-63-7 |
|---|---|
Nom du produit |
(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione |
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
(8R)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
Clé InChI |
LTRSPDHUDXWHRY-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@@H]1C(=O)NC2(CCCC2)C(=O)N1 |
SMILES |
CC1C(=O)NC2(CCCC2)C(=O)N1 |
SMILES canonique |
CC1C(=O)NC2(CCCC2)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



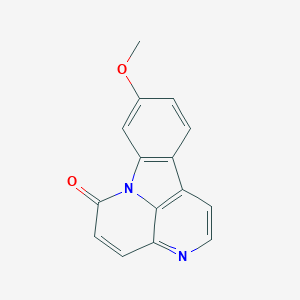
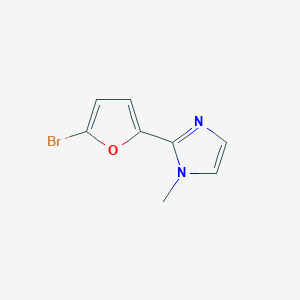
![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)
![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)
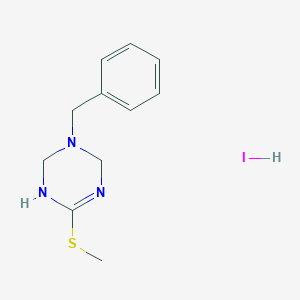
![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)
